molecular formula C20H21FN4O B4258829 3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide

3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide

Cat. No.: B4258829
M. Wt: 352.4 g/mol
InChI Key: NMTGCXFTAIBPTK-UHFFFAOYSA-N
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Description

3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide is a complex organic compound that features a benzyl group, a fluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The benzyl group is then attached using nucleophilic substitution reactions. The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyl{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amino)propanamide
  • 3-(benzyl{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)propanamide
  • 3-(benzyl{[3-(4-nitrophenyl)-1H-pyrazol-4-yl]methyl}amino)propanamide

Uniqueness

The presence of the fluorophenyl group in 3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide imparts unique electronic properties that can enhance its reactivity and binding affinity compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-18-8-6-16(7-9-18)20-17(12-23-24-20)14-25(11-10-19(22)26)13-15-4-2-1-3-5-15/h1-9,12H,10-11,13-14H2,(H2,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTGCXFTAIBPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)N)CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide
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3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide
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3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide
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3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide
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3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide
Reactant of Route 6
3-[benzyl-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]amino]propanamide

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